Isotopic Purity and Mass Shift: 13C4 Labeling vs. Unlabeled Compound
Desmethylene Oxobexarotene-13C4 Methyl Ester incorporates four 13C atoms, resulting in a monoisotopic mass of 368.217 Da, which is +4 Da heavier than the unlabeled analog (monoisotopic mass 364.204 Da) [1]. This mass difference is sufficient to prevent isotopic interference in MS detection, as the M+4 peak of the unlabeled compound is negligible (<0.1% relative abundance based on natural 13C distribution) [2]. In contrast, using an unlabeled analog as an internal standard offers no mass discrimination and thus cannot correct for matrix effects [3].
| Evidence Dimension | Monisotopic Mass and Mass Shift Relative to Unlabeled Analyte |
|---|---|
| Target Compound Data | 368.217 Da (monoisotopic); +4 Da shift |
| Comparator Or Baseline | Unlabeled Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate: 364.204 Da (monoisotopic) |
| Quantified Difference | Mass shift of +4.013 Da |
| Conditions | Calculated based on molecular formula C20¹³C4H28O3 vs. C24H28O3 |
Why This Matters
The +4 Da mass shift ensures complete chromatographic co-elution with the analyte while providing a distinct MS channel, a prerequisite for accurate quantification in complex biological samples.
- [1] ChemSpider. (n.d.). Methyl 4-({3-methyl-5,5,8,8-tetrakis[(13C)methyl]-5,6,7,8-tetrahydro-2-naphthalenyl}carbonyl)benzoate. Retrieved April 20, 2026, from https://legacy.chemspider.com/Chemical-Structure.58778551.html View Source
- [2] Nature Methods. (2018). The use of stable isotopes for absolute quantification and tracing. Retrieved April 20, 2026, from https://www.nature.com/articles/s41592-018-0006-6 View Source
- [3] Academia.edu. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved April 20, 2026, from https://www.academia.edu/30787873/Internal_Standards_for_Quantitative_LC_MS_Bioanalysis View Source
